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molecular formula C12H9F2N3O2 B8676796 4-(4-Amino-2,5-difluorophenoxy)pyridine-2-carboxamide

4-(4-Amino-2,5-difluorophenoxy)pyridine-2-carboxamide

Cat. No. B8676796
M. Wt: 265.22 g/mol
InChI Key: MZXPMNAKZNYKOB-UHFFFAOYSA-N
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Patent
US08288538B2

Procedure details

4-Amino-2,5-difluorophenol (4.95 g) was dissolved in dimethyl sulfoxide (50 ml) under a nitrogen flow, and potassium tert-butoxide (4.05 g) was added at room temperature, followed by stirring for 25 min. 4-Chloropyridine-2-carboxamide (2.70 g) was added thereto, followed by stirring at 80° C. for 2.5 hr. The reaction mixture was allowed to cool down to room temperature, and a 1N aqueous solution of sodium hydroxide (74.25 ml) was added, followed by stirring for 10 hr. The precipitated solid was collected by filtration, and the resultant solid was washed with water. This solid was dried under hot air at 100° C. for 24 hr to provide the titled compound as purple powder (3.38 g, 74%).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74.25 mL
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([F:10])[CH:3]=1.CC(C)([O-])C.[K+].Cl[C:18]1[CH:23]=[CH:22][N:21]=[C:20]([C:24]([NH2:26])=[O:25])[CH:19]=1.[OH-].[Na+]>CS(C)=O>[NH2:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([O:9][C:18]2[CH:23]=[CH:22][N:21]=[C:20]([C:24]([NH2:26])=[O:25])[CH:19]=2)=[C:4]([F:10])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
NC1=CC(=C(C=C1F)O)F
Name
Quantity
4.05 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)N
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
74.25 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
STIRRING
Type
STIRRING
Details
by stirring at 80° C. for 2.5 hr
Duration
2.5 h
STIRRING
Type
STIRRING
Details
by stirring for 10 hr
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
the resultant solid was washed with water
CUSTOM
Type
CUSTOM
Details
This solid was dried under hot air at 100° C. for 24 hr
Duration
24 h

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC(=NC=C2)C(=O)N)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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